4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C₁₆H₁₇NO₃S₂, is a fascinating member of the thiazolidinone family. Its systematic name might be a mouthful, but its structure holds promise for various applications. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route starts with the condensation of 4-ethylbenzaldehyde and thiosemicarbazide to form the thiazolidinone ring. Subsequent reactions introduce the iodophenyl group and the butanamide moiety.
Reaction Conditions::Step 1: Condensation of 4-ethylbenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst.
Step 2: Introduction of the iodophenyl group using an iodination reaction.
Step 3: Formation of the butanamide side chain.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions for yield, purity, and scalability.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the thiazolidinone ring or the substituents.
Substitution: Substitution reactions may occur at the iodophenyl group or the butanamide side chain.
Iodination: Iodine, iodine monochloride, or N-iodosuccinimide (NIS) as iodinating agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isomers and derivatives may also form.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile building block for designing new molecules.
Biology: Potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties (e.g., antimicrobial, anticancer).
Industry: Used in materials science or as intermediates for drug development.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While there are related thiazolidinones, this compound stands out due to its iodophenyl substituent. Similar compounds include:
Properties
Molecular Formula |
C22H21IN2O2S2 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide |
InChI |
InChI=1S/C22H21IN2O2S2/c1-2-15-5-7-16(8-6-15)14-19-21(27)25(22(28)29-19)13-3-4-20(26)24-18-11-9-17(23)10-12-18/h5-12,14H,2-4,13H2,1H3,(H,24,26)/b19-14- |
InChI Key |
APNCYCDWIMWGDO-RGEXLXHISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)I |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.